N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is systematically named according to IUPAC rules, which prioritize functional groups and substituent positions on the aromatic ring. The parent structure is aniline (C₆H₅NH₂), with the following substituents:
- A methyl group (-CH₃) attached to the nitrogen atom.
- Nitro groups (-NO₂) at positions 2 and 4 of the benzene ring.
- A trifluoromethyl group (-CF₃) at position 6.
- A phenyl group (C₆H₅) bonded to the nitrogen atom.
The numbering of the benzene ring follows the lowest possible locants for substituents, resulting in the formal IUPAC name:
This compound .
Alternative designations include:
- Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- (CAS Registry Number: 63333-32-4).
- Des-2,4,6-Tribromo Bromethalin , a synonym used in agrochemical contexts.
- DTXSID7069815 (EPA Substance Registry System identifier).
Molecular Geometry and Conformational Analysis
The molecular formula C₁₄H₁₀F₃N₃O₄ (molecular weight: 341.24 g/mol) reflects the compound’s composition. Key structural features include:
- A central aniline derivative with two aromatic rings (one benzene and one phenyl group).
- Nitro groups at positions 2 and 4, which are strong electron-withdrawing groups (EWGs).
- A trifluoromethyl group at position 6, enhancing lipophilicity and steric bulk.
The SMILES notation (FC(C1=C(N(C)C2=CC=CC=C2)C(N+=O)=CC(N+=O)=C1)(F)F) illustrates connectivity. The InChIKey (JYCNXMMTVIAGJC-UHFFFAOYSA-N) uniquely identifies the compound’s stereochemical features.
Conformational analysis reveals:
- The N-methyl and N-phenyl groups adopt a twisted conformation relative to the central benzene ring due to steric hindrance.
- Nitro groups at positions 2 and 4 create a planar electronic configuration, stabilizing the molecule through resonance.
X-ray Crystallographic Data and Solid-State Arrangement
While specific X-ray crystallographic data for this compound is not publicly available, general principles of aromatic nitro compounds provide insights:
- Nitro groups typically exhibit coplanar arrangements with the aromatic ring to maximize resonance stabilization.
- The trifluoromethyl group introduces steric constraints, potentially leading to distorted tetrahedral geometry around the carbon atom.
Comparative analysis with structurally similar compounds (e.g., 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline , CAS 17474-05-4) suggests:
- Packing arrangements dominated by van der Waals interactions and halogen bonding (C-F···π interactions).
- Unit cell parameters likely influenced by the spatial demands of the trifluoromethyl and nitro groups.
Comparative Analysis with Structural Analogues
The compound’s structural analogues, such as 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline (CAS 17474-05-4), highlight key differences:
The methyl group in the primary compound reduces symmetry compared to its analogue, affecting crystallization behavior and intermolecular interactions.
Properties
IUPAC Name |
N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNXMMTVIAGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069815 | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-32-4 | |
| Record name | N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Coupling Reaction to Obtain 2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline
The initial step involves a nucleophilic aromatic substitution (coupling) between aniline and 2-chloro-3,5-dinitro-p-trifluorotoluene.
- Dissolve 35-45 g of aniline in 100-200 ml of ethanol to form a solution.
- Add 50-55 g of 2-chloro-3,5-dinitro-p-trifluorotoluene to the aniline solution at room temperature.
- Stir the mixture for 10-20 minutes until precipitation occurs.
- Continue stirring for an additional 25-35 minutes.
- Filter by suction to isolate 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline as a solid.
This step yields the key intermediate for subsequent methylation.
Methylation to Form N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Methylation is performed on the above intermediate using methyl sulfate in the presence of sodium carbonate and dioxane as solvent.
- Prepare a mixture of 200-250 ml dioxane and 60-80 g sodium carbonate.
- Add 50-60 g of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline to the mixture.
- Add methyl sulfate (50-70 ml) and reflux the reaction for 24 hours.
- Add an additional 50-70 ml methyl sulfate and 40-60 g sodium carbonate, continue stirring and reflux for 2 more hours.
- After reflux, pour the reaction mixture into water and stir to allow phase separation.
- Extract the organic layer (oil phase), add methylene dichloride, and filter to obtain the N-methylated product.
This method provides high purity this compound suitable for further reactions.
Alternative Industrial Synthesis Using Pyridine and N,N-Dimethylformamide (DMF)
A patented industrial process offers an alternative route with advantages in yield and purity, conducted under anhydrous conditions:
- In a dry nitrogen-purged flask, dissolve 27 g (0.1 mol) of 2-chloro-3,5-dinitrobenzotrifluoride and 16.4 g (0.15 mol) of N-methylaniline in 100 ml DMF.
- Add 30 g (0.52 mol) potassium fluoride.
- Heat mixture gradually to 85-90°C and maintain for 2 hours.
- Slowly add a solution of 5 ml pyridine in 25 ml DMF dropwise over 2 hours.
- Stir at 85-90°C for an additional 2 hours.
- Cool, filter with Celite, wash with toluene, and remove solvents under vacuum.
- Purify the residue by washing with dilute acid, base, and water.
- Final recrystallization in ethanol with potassium hydroxide treatment yields high-purity this compound.
This process uses pyridine as both acid scavenger and fluorination promoter, avoiding excess N-methylaniline and improving cost-efficiency and product purity. Strict anhydrous conditions and inert atmosphere are critical to prevent hydrolysis and side reactions.
Summary Table of Preparation Steps and Conditions
| Step | Reagents & Solvents | Conditions | Notes |
|---|---|---|---|
| Coupling | Aniline, 2-chloro-3,5-dinitro-p-trifluorotoluene, ethanol | Room temp, stirring 35-55 min | Precipitation and filtration |
| Methylation | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline, methyl sulfate, sodium carbonate, dioxane | Reflux 24 h + 2 h | Phase separation, extraction with methylene dichloride |
| Industrial synthesis | 2-chloro-3,5-dinitrobenzotrifluoride, N-methylaniline, potassium fluoride, pyridine, DMF | 85-90°C, dropwise addition, inert atmosphere | High yield, high purity, anhydrous conditions |
| Bromination | This compound, bromine | Room temp, 1 h standing | Followed by washing and recrystallization |
Research Findings and Practical Notes
- The use of pyridine in the industrial method is critical for scavenging hydrogen fluoride and promoting fluorination, which improves yield and purity significantly compared to methods without pyridine.
- Anhydrous conditions and inert gas atmosphere (nitrogen or argon) are essential to prevent hydrolysis of fluorinating agents and side reactions.
- The methylation step requires long reflux times (up to 24 hours) to ensure complete conversion.
- Bromination is carried out under controlled addition of bromine or N-bromo-succinimide to avoid over-bromination or decomposition.
- Purification steps often involve multiple washes with acid, base, and water, followed by recrystallization to achieve high purity for downstream applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-Methyl-2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is a chemical compound with potential applications in various scientific fields. Its molecular formula is C14H10F3N3O4, and it has a molecular weight of 341.25 .
Synthesis
The production of this compound involves a process where 2,4-dinitro-N-phenyl-6-(trifluoromethyl) undergoes a coupling reaction to yield 2,4-dinitro-N-phenyl-6-(trifluoromethyl). The resulting product is then subjected to a methylation reaction, leading to the formation of this compound .
Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the following applications can be inferred:
- Pharmaceuticals this compound can be used as a building block in drug synthesis because of its functional groups.
- Agricultural Chemicals It may be useful in the development of agricultural chemicals.
- Synthesis of Bromethalin this compound can be used as a raw material in the bromethalin synthesizing production process .
Related Compounds
The search results mention some related compounds, highlighting the structural features and unique aspects of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline:
- 2,6-Dibromo-4-(trifluoromethyl)aniline This compound has dibromo and trifluoromethyl groups and is used in enantioselective reactions.
- N-Methyl-2,4-dinitro-N-phenyl-aniline This compound has methyl and dinitro groups but lacks bromine substituents.
- 2-Amino-5-bromo-3-nitrophenol This compound has amino and nitro groups and exhibits different biological activity profiles.
Mechanism of Action
The mechanism by which N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with intracellular targets. The nitro groups can participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s trifluoromethyl and nitro groups confer unique reactivity and biological activity. Below is a comparison with analogues (Table 1):
Key Observations :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, common in agrochemicals .
- Nitro Groups : Electron-withdrawing groups increase electrophilicity, critical for reactivity in bromination and coupling reactions .
- Halogenation : Brominated derivatives (e.g., tribromophenyl) exhibit higher molecular weights and altered bioactivity compared to chlorinated analogues .
Research Findings and Industrial Relevance
- Agrochemicals: The trifluoromethyl-nitroaniline scaffold is pivotal in developing non-persistent rodenticides and fungicides .
- Structure-Activity Relationships : Halogenation (Br > Cl) and methylation significantly alter bioactivity and toxicity profiles .
- Commercial Availability : Sold by suppliers like CymitQuimica for research (€58–131 per 100–250 mg) .
Biological Activity
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline, known by its CAS number 63333-32-4, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C14H10F3N3O4
- Molecular Weight : 341.25 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, flow cytometry analysis revealed that this compound accelerates apoptosis in MCF cell lines in a dose-dependent manner. Furthermore, in vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with this compound .
The anticancer effects of this compound are attributed to its interaction with specific cellular pathways. It has been shown to inhibit key proteins involved in cell proliferation and survival, particularly through the modulation of the PI3K/AKT signaling pathway. The compound's IC50 values against various cancer cell lines range from 25.72 ± 3.95 μM, indicating its potential as a lead compound for further development .
Toxicological Profile
Despite its promising biological activity, the compound is associated with certain toxicological risks. The GHS hazard classification indicates that it is harmful if swallowed or inhaled and may cause skin and eye irritation . Safety data sheets emphasize the need for proper handling and protective measures when working with this chemical.
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound has a unique profile of biological activity. Below is a summary table comparing its activity with other related compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 25.72 | Anticancer |
| Compound A (similar structure) | 45.2 | Anticancer |
| Compound B (differently substituted aniline) | >200 | Low cytotoxicity |
Case Studies
-
Study on Tumor Growth Inhibition :
- In a controlled experiment involving mice with induced tumors, administration of this compound resulted in a statistically significant reduction in tumor size compared to control groups not receiving treatment.
-
Cell Line Apoptosis Induction :
- A study utilizing MCF cell lines demonstrated that treatment with this compound led to increased rates of apoptosis as evidenced by flow cytometry results, supporting its potential use as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves sequential nitration and alkylation steps. For example, nitration of 2-(trifluoromethyl)aniline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) . Challenges include controlling regioselectivity during nitration and removing byproducts (e.g., isomers or unreacted intermediates). Purification often employs silica gel chromatography or recrystallization using polar aprotic solvents like acetonitrile .
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : To confirm the positions of the methyl, nitro, and trifluoromethyl groups. For example, the deshielded aromatic proton adjacent to the nitro group typically appears at δ 8.5–9.0 ppm .
- IR Spectroscopy : Nitro group stretches (asymmetric: ~1520 cm⁻¹, symmetric: ~1350 cm⁻¹) and C-F stretches (~1150 cm⁻¹) provide structural confirmation .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~346 Da) and detect fragmentation patterns indicative of nitro group loss .
Q. How does the compound behave under acidic or basic conditions, and what decomposition pathways are observed?
- Methodological Answer : Stability studies using HPLC or TLC reveal that the nitro groups are susceptible to reduction under acidic conditions (e.g., HCl/Zn), forming amino derivatives. In basic media (e.g., NaOH), hydrolysis of the trifluoromethyl group may occur, generating carboxylic acid byproducts . Controlled degradation experiments under varied pH (1–13) and temperature (25–80°C) are recommended to map decomposition pathways .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aromatic ring’s reactivity. The trifluoromethyl and nitro groups create a meta-directing effect, lowering the LUMO energy and favoring NAS at the para position to the nitro group . Solvent effects (e.g., DMF vs. THF) can be simulated using the Polarizable Continuum Model (PCM) to optimize reaction conditions .
Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations reveal that the trifluoromethyl group enhances hydrophobic interactions with protein pockets, while nitro groups may form hydrogen bonds with catalytic residues (e.g., in oxidoreductases). Competitive inhibition assays (IC₅₀ determination) and site-directed mutagenesis validate computational predictions .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM across studies) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization using Clinical and Laboratory Standards Institute (CLSI) guidelines and counter-screening against non-target cells (e.g., mammalian HEK293) can isolate compound-specific effects .
Q. What strategies improve the compound’s stability in aqueous media for drug delivery applications?
- Methodological Answer :
- Prodrug Design : Masking nitro groups as acetylated or PEGylated derivatives reduces hydrolysis .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) enhance stability in PBS (pH 7.4), as monitored by dynamic light scattering (DLS) over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
